molecular formula C19H16N4OS2 B10997298 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10997298
M. Wt: 380.5 g/mol
InChI Key: PCGWIZJPMBPFAD-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring system Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS2/c1-12-13(2)25-18(20-12)22-17(24)16-15(14-8-4-3-5-9-14)21-19(26-16)23-10-6-7-11-23/h3-11H,1-2H3,(H,20,22,24)

InChI Key

PCGWIZJPMBPFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamides and α-haloketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .

Biological Activity

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrrole moiety, which are critical for its biological interactions. The molecular formula is C16H18N4OS2C_{16}H_{18}N_{4}OS_{2} with a molecular weight of approximately 342.46 g/mol. Its structural components significantly contribute to its reactivity and biological efficacy.

Anticancer Properties

Research indicates that compounds with thiazole and pyrrole structures exhibit significant anticancer activities. For example, derivatives of thiazolidinones have shown potent antitumor effects against glioblastoma cells by decreasing cell viability and promoting apoptosis . The specific compound has not been extensively studied in clinical trials but shares structural similarities with known anticancer agents.

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. Studies suggest that compounds similar to this compound may possess antifungal and antibacterial activities . The presence of the thiazole moiety is often linked to enhanced interaction with microbial targets.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar thiazole-containing compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Modulation of Immune Responses : Compounds with pyrrole structures may enhance immune responses against pathogens.

Study 1: Antitumor Activity Evaluation

A recent study evaluated the cytotoxic effects of various thiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives significantly reduced cell proliferation and induced apoptosis through mitochondrial pathways . While this compound was not specifically tested, its structural analogs demonstrated promising results.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The study found that some compounds exhibited substantial antibacterial activity, suggesting that the incorporation of the thiazole ring enhances interaction with bacterial membranes .

Data Tables

Activity Type Compound Effect Observed Reference
AntitumorThiazolidinone DerivativeReduced cell viability
AntimicrobialThiazole DerivativeSignificant antibacterial activity
Apoptosis InductionThiazole-containing CompoundsInduction of apoptosis in cancer cells

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